N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine
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Overview
Description
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine is a compound that features a pyridine ring substituted with a tetrahydro-2H-pyran group and two amino groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of a pyridine derivative with a tetrahydro-2H-pyran group under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N3-(Piperidin-4-yl)pyridine-2,3-diamine: Similar structure but with a piperidine ring instead of a tetrahydro-2H-pyran group.
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine: Contains a bromine atom at position 5 of the pyridine ring.
Uniqueness
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine is unique due to the presence of the tetrahydro-2H-pyran group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-N-(oxan-4-yl)pyridine-3,5-diamine |
InChI |
InChI=1S/C10H15N3O/c11-8-5-10(7-12-6-8)13-9-1-3-14-4-2-9/h5-7,9,13H,1-4,11H2 |
InChI Key |
QQYSFVKIAYKCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CN=CC(=C2)N |
Origin of Product |
United States |
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